molecular formula C10H12N2O4 B3038272 4-Nitrobenzyl dimethylcarbamate CAS No. 84640-31-3

4-Nitrobenzyl dimethylcarbamate

Cat. No. B3038272
CAS RN: 84640-31-3
M. Wt: 224.21 g/mol
InChI Key: QJZHQJPHPSYDCR-UHFFFAOYSA-N
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Description

4-Nitrobenzyl dimethylcarbamate (NBDC) is a synthetic chemical compound with the molecular formula C10H12N2O4 . It has an average mass of 224.213 Da and a monoisotopic mass of 224.079712 Da .


Synthesis Analysis

The synthesis of 4-Nitrobenzyl dimethylcarbamate and similar compounds often involves the use of amines and carbon disulfide in basic media or alcoholic solution . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide). The general method of preparation is called one-pot synthesis .


Chemical Reactions Analysis

4-Nitrobenzyl carbamates, a group that includes 4-Nitrobenzyl dimethylcarbamate, are known to undergo reductive fragmentation when exposed to certain conditions . This process involves the reduction of the nitro group, leading to the release of highly toxic amine-based toxins .

Scientific Research Applications

Mechanism of Action

Target of Action

It’s structurally related compound, s-(4-nitrobenzyl)glutathione, interacts with glutathione s-transferase p . This enzyme plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds.

Mode of Action

Compounds with similar structures, such as 4-(4-nitrobenzyl)pyridine, have been used as colorimetric indicators for many types of alkylating agents . These compounds share structural and reactivity features with guanine, one of the four nucleobases in DNA, suggesting that they might interact with DNA or related targets in a similar manner.

Biochemical Pathways

Nitrobenzene, a structurally related compound, is known to undergo a series of reactions involving novel oxygenases for oxidative denitration and subsequent ring-fission

Pharmacokinetics

Pharmacokinetics describes how a drug moves into, through, and out of the body, which together control the concentration of the drug in the body over time . Understanding these properties is crucial for predicting the drug’s onset, duration, and intensity of effect .

Action Environment

The action, efficacy, and stability of 4-Nitrobenzyl dimethylcarbamate can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and activity . Understanding these factors is crucial for optimizing the compound’s use and managing potential risks.

Future Directions

One of the future directions for the use of 4-Nitrobenzyl dimethylcarbamate and similar compounds is in the field of drug delivery . For instance, nitroreductase-responsive polymeric micelles based on 4-nitrobenzyl have been developed for intracellular doxorubicin release . These micelles have shown toxicity against cancer cells, suggesting potential applications in cancer diagnosis and treatment .

properties

IUPAC Name

(4-nitrophenyl)methyl N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-11(2)10(13)16-7-8-3-5-9(6-4-8)12(14)15/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZHQJPHPSYDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90875961
Record name P-NITROBENZYL N,N-DIME CARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90875961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzyl dimethylcarbamate

CAS RN

84640-31-3
Record name P-NITROBENZYL N,N-DIME CARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90875961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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